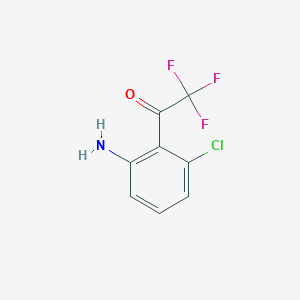
1-(2-Amino-6-chloro-phenyl)-2,2,2-trifluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-chloro-phenyl)-2,2,2-trifluoro-ethanone is a chemical compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2-Amino-6-chloro-phenyl)-2,2,2-trifluoro-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-chlorobenzaldehyde and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimization of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-6-chloro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized aromatic compounds.
Scientific Research Applications
1-(2-Amino-6-chloro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chloro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1-(2-Amino-6-chloro-phenyl)-2,2,2-trifluoro-ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2-Amino-4-chloro-phenyl)-2,2,2-trifluoro-ethanone and 1-(2-Amino-6-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
Uniqueness: The presence of the chloro group at the 6-position and the trifluoromethyl group at the ethanone backbone distinguishes it from other compounds, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-(2-amino-6-chlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5ClF3NO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H,13H2 |
InChI Key |
AMVQBWCFKBIJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















